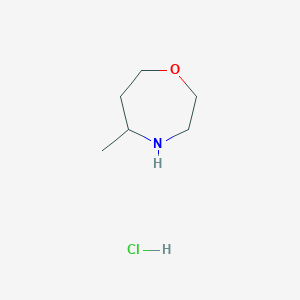

5-Methyl-1,4-oxazepane hydrochloride

説明

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physicochemical properties to the molecules. Seven-membered heterocycles, such as oxazepanes, represent a particularly intriguing class of these compounds. numberanalytics.comresearchgate.net Their non-planar, flexible conformations allow them to interact with biological targets in ways that smaller, more rigid ring systems cannot. researchgate.net The 1,4-oxazepane (B1358080) structure, which incorporates both an oxygen and a nitrogen atom at the 1 and 4 positions of a seven-membered ring, is a prime example of a scaffold with significant potential for chemical and pharmaceutical development.

Importance of the 1,4-Oxazepane Ring System in Medicinal Chemistry Scaffolds

The 1,4-oxazepane ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. researchgate.net Its presence is associated with a wide array of pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antifungal properties. For instance, derivatives of the related 1,4-benzoxazepine (B8686809), which features a fused benzene (B151609) ring, have shown high antiproliferative activity against human breast adenocarcinoma cell lines and are being investigated for their neuroprotective effects. acs.orgresearchgate.net The structural and electronic features of the 1,4-oxazepane ring system allow for diverse substitutions and modifications, enabling chemists to fine-tune the biological activity of the resulting molecules. acs.org

Below is a table summarizing some of the key physicochemical properties of the parent compound, 5-Methyl-1,4-oxazepane (B2768297).

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| LogP | 0.3848 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Note: Data is for the base compound 5-Methyl-1,4-oxazepane. chemscene.com

Overview of Current Research Trajectories for Related Oxazepane Derivatives

Current research into oxazepane derivatives is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their therapeutic potential. researchgate.net A significant area of focus is the stereoselective synthesis of chiral oxazepanes, as the three-dimensional arrangement of atoms is often crucial for biological activity. nih.gov Researchers are developing innovative catalytic asymmetric methods to control the stereochemistry of these molecules. nih.gov

Furthermore, the synthesis of fused oxazepine systems, such as benzoxazepines, continues to be a prominent research area. nih.gov These efforts are driven by the discovery of potent biological activities in this class of compounds. acs.orgnih.gov The development of efficient, one-pot synthesis methods for these complex molecules is a key objective, aiming to streamline the drug discovery process. nih.gov

The following table highlights some recent research findings on various 1,4-oxazepane derivatives, illustrating the breadth of current investigations.

| Research Focus | Key Findings |

| Anticancer Activity | Bozepinib, a 1,4-benzoxazepine derivative, exhibits significant antiproliferative effects on breast cancer cell lines. acs.orgnih.gov |

| Neuroprotection | Certain 1,4-benzoxazepine derivatives have been identified as potent 5-HT1A receptor agonists with promising neuroprotective effects in preclinical models. researchgate.net |

| Antifungal Agents | The 1,4-oxazepine (B8637140) scaffold is present in compounds with demonstrated antifungal activity. |

| Anticonvulsant Properties | Various compounds containing the 1,4-oxazepane ring have shown potential as anticonvulsant agents. rsc.org |

| Synthetic Methodology | Development of novel synthetic routes, including tandem C-N coupling/C-H carbonylation and organocatalytic asymmetric synthesis, to access diverse oxazepine derivatives. nih.govnih.gov |

Rationale for Focused Academic Inquiry into 5-Methyl-1,4-Oxazepane Hydrochloride

The specific academic interest in this compound stems from a logical progression of the research on the broader class of oxazepanes. The introduction of a methyl group at the 5-position of the 1,4-oxazepane ring introduces a chiral center, opening up avenues for stereoselective synthesis and the investigation of enantiomer-specific biological activities. The methyl group can also influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

The hydrochloride salt form is often utilized in research and development due to its increased water solubility and stability, which facilitates handling and formulation for biological testing. A focused inquiry into this specific compound allows for a systematic exploration of how a simple alkyl substitution on the core 1,4-oxazepane scaffold impacts its chemical reactivity and biological profile. This foundational knowledge is crucial for the rational design of more complex and potent oxazepane-based therapeutic agents in the future.

特性

IUPAC Name |

5-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSIGZNUVPDDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246455-95-7 | |

| Record name | 5-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1,4 Oxazepane Hydrochloride and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-Methyl-1,4-oxazepane (B2768297) hydrochloride reveals several logical disconnection points, primarily centered around the formation of the seven-membered ring through the strategic cleavage of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The hydrochloride salt is typically introduced in the final step by treating the free base with hydrochloric acid.

Scheme 1: Key Disconnection Strategies for the 5-Methyl-1,4-oxazepane Scaffold

Two primary disconnection strategies emerge:

C-N Bond Disconnection: This approach involves the formation of a C-N bond in the final ring-closing step. This can be achieved through several classical reactions, such as intramolecular nucleophilic substitution or reductive amination. The key precursor would be a halo-alcohol or a carbonyl-containing alcohol.

C-O Bond Disconnection: Alternatively, the disconnection of a C-O bond suggests an intramolecular etherification as the key ring-forming step. This typically involves an amino alcohol with a leaving group on the carbon destined to form the ether linkage.

A common and effective strategy for constructing the 1,4-oxazepane (B1358080) ring involves an intramolecular cyclization of a linear precursor that already contains the necessary carbon, nitrogen, and oxygen atoms in the correct sequence. For 5-Methyl-1,4-oxazepane, a practical precursor would be derived from a chiral starting material like alanine (B10760859) to install the methyl group stereoselectively.

Classical and Contemporary Approaches to 1,4-Oxazepane Ring Formation

The construction of the seven-membered 1,4-oxazepane ring can be accomplished through a variety of synthetic methods, ranging from classical cyclization reactions to more modern transition-metal-catalyzed processes.

Cyclization Reactions for Seven-Membered Heterocycles

Intramolecular cyclization is a cornerstone in the synthesis of 1,4-oxazepanes. These reactions involve the formation of either a C-N or a C-O bond to close the seven-membered ring.

One notable contemporary method is the stereo- and regioselective 7-endo cyclization through haloetherification. rsc.org This approach has been successfully applied to the synthesis of polysubstituted chiral 1,4-oxazepanes with good yields and varying degrees of stereoselectivity. rsc.org

Another significant strategy involves the intramolecular cyclization of amino acid derivatives. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved starting from polymer-supported homoserine. rsc.org In this method, cleavage of the sulfonamide from the resin support with trifluoroacetic acid and a reducing agent like triethylsilane leads to the formation of the 1,4-oxazepane ring. rsc.org

Reductive amination also serves as a powerful tool for C-N bond formation in the synthesis of nitrogen-containing heterocycles. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

Ring-Expansion and Contraction Methodologies

Ring-expansion reactions provide an alternative pathway to seven-membered heterocycles from more readily available five- or six-membered rings. While less common for 1,4-oxazepanes, this strategy can be effective. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. This transformation is proposed to proceed through a neighboring group participation mechanism involving an aziridinium (B1262131) cation intermediate.

Conversely, ring-contraction methodologies are not a common strategy for the synthesis of 1,4-oxazepanes.

Multi-Component Reactions for Oxazepane Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a prominent example that has been utilized in the synthesis of seven-membered nitrogen heterocycles. While direct synthesis of the simple 1,4-oxazepane ring via an Ugi reaction is not straightforward, this methodology has been applied to create more complex, fused oxazepine structures. The initial Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to form the desired seven-membered ring.

Stereoselective Synthesis of Chiral 5-Methyl-1,4-Oxazepane Hydrochloride

The synthesis of enantiomerically pure this compound necessitates a stereoselective approach. The most common and reliable method for achieving this is through the use of chiral starting materials.

Utilization of Chiral Starting Materials

The "chiral pool" provides a plethora of readily available and enantiomerically pure starting materials, such as amino acids and carbohydrates, which can be elaborated into more complex chiral molecules. Amino acids are particularly well-suited for the synthesis of chiral 1,4-oxazepanes due to their inherent stereochemistry and the presence of both amino and carboxyl functionalities.

A one-pot synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes has been developed from amino acid-derived aziridines and glycidol. rsc.orgnih.gov This strategy relies on a tandem aziridine/epoxide ring-opening sequence. rsc.orgnih.gov

Furthermore, a robust synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been demonstrated using polymer-supported homoserine. rsc.org This method involves the alkylation of a resin-bound sulfonamide followed by cleavage and concomitant cyclization to yield the 1,4-oxazepane ring. rsc.org The stereocenter from the starting amino acid is retained throughout the synthetic sequence. This approach could be adapted for the synthesis of 5-Methyl-1,4-oxazepane by starting with a suitably protected derivative of L- or D-threonine.

Asymmetric Catalysis in Oxazepane Synthesis

The introduction of chirality into the 1,4-oxazepane scaffold is of significant interest for applications in medicinal chemistry. Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of these heterocycles, ensuring high stereochemical purity, which is often crucial for biological activity.

Several catalytic asymmetric strategies have been developed for the synthesis of seven-membered heterocycles, which can be adapted for the preparation of chiral 5-methyl-1,4-oxazepane. One notable approach involves the use of chiral Brønsted acids to catalyze the enantioselective desymmetrization of prochiral substrates. For instance, SPINOL-derived chiral phosphoric acids have been effectively used in the synthesis of chiral 1,4-benzoxazepines. nih.govacs.org This methodology could potentially be applied to non-aromatic analogues. The mechanism typically involves the protonation of a precursor molecule by the chiral catalyst, which creates a chiral environment and directs the subsequent intramolecular cyclization to favor the formation of one enantiomer over the other.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of seven-membered rings. For example, the intramolecular Michael addition of enals bearing a β-diketone functionality, catalyzed by a Jorgensen-Hayashi catalyst, has been shown to produce 2,3-disubstituted cycloheptanone (B156872) derivatives with high yield and excellent stereoselectivity. scispace.com Adapting such a strategy to precursors of 5-methyl-1,4-oxazepane could provide a metal-free approach to its chiral synthesis.

Another innovative approach is the phosphine-catalyzed [6+1] annulation of α-allyl allenoate-derived 1,6-biselectrophiles with 1,1-bisnucleophilic reagents. This method allows for the construction of seven-membered N-heterocycles and carbocycles with high atom economy and excellent enantioselectivity. researchgate.netthieme-connect.com

The following table summarizes some asymmetric catalytic methods applicable to the synthesis of chiral seven-membered heterocycles, including oxazepanes.

Table 1: Asymmetric Catalytic Methods for Seven-Membered Heterocycle Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Applicability to 5-Methyl-1,4-Oxazepane |

|---|---|---|---|

| Chiral Brønsted Acids (e.g., SPINOL-derived phosphoric acids) | Enantioselective Desymmetrization | High enantioselectivity for benzofused analogues. nih.govacs.org | Applicable to appropriately substituted acyclic precursors. |

| Organocatalysts (e.g., Jorgensen-Hayashi catalyst) | Intramolecular Michael Addition | Metal-free conditions, excellent stereoselectivity. scispace.com | Suitable for precursors with specific functional groups. |

| Phosphine Catalysts | [6+1] Annulation | High atom economy, broad substrate scope. researchgate.netthieme-connect.com | Could be adapted for the oxazepane ring system. |

Derivatization Strategies for this compound

The derivatization of the 5-methyl-1,4-oxazepane core is essential for exploring the structure-activity relationships of this class of compounds. Strategies can be broadly categorized into functional group interconversions on the existing scaffold and the introduction of new side chains and substituents.

Functional group interconversions on the 1,4-oxazepane ring can be challenging, but the synthesis of analogues with reactive functional groups opens up possibilities for further modifications. For example, the preparation of chiral 1,4-oxazepane-5-carboxylic acids provides a valuable synthetic handle. nih.govresearchgate.netrsc.org The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, and alcohols, through standard organic transformations.

These transformations allow for the fine-tuning of the physicochemical properties of the molecule. For instance, esterification or amidation of a carboxylic acid group can alter the polarity and bioavailability of the compound. Reduction of the carboxylic acid to an alcohol provides a site for further elaboration, such as etherification or oxidation to an aldehyde.

The introduction of side chains and substituents is most commonly achieved at the nitrogen atom of the 1,4-oxazepane ring, which acts as a secondary amine. This nitrogen is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This can be achieved by reacting the oxazepane with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: The reaction of the oxazepane with an acyl chloride or an acid anhydride (B1165640) results in the formation of an N-acyl derivative. This transformation is useful for introducing a wide range of functional groups. arkat-usa.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org

The following table provides examples of potential derivatization reactions on the 5-methyl-1,4-oxazepane core.

Table 2: Potential Derivatization Reactions of 5-Methyl-1,4-Oxazepane

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-5-methyl-1,4-oxazepane |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Triethylamine) | N-Acyl-5-methyl-1,4-oxazepane |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl-5-methyl-1,4-oxazepane |

Finally, the formation of the hydrochloride salt is typically achieved by treating a solution of the free base of 5-methyl-1,4-oxazepane or its derivatives with hydrochloric acid, usually in an ethereal solution, to precipitate the salt. google.com

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is accompanied by several challenges, primarily related to the construction of the seven-membered ring and the control of stereochemistry. However, ongoing innovations in synthetic methodology are providing solutions to these problems.

A significant challenge is the inherent difficulty in forming medium-sized rings due to unfavorable entropic factors and potential transannular strain. nih.gov This often leads to low yields and the formation of side products from competing reactions. To overcome this, synthetic chemists have developed various strategies to promote the desired cyclization.

One innovative approach is the use of polymer-supported synthesis. By immobilizing one of the reactants on a solid support, the effective concentration of the reacting partners for the intramolecular cyclization is increased, which can lead to higher yields. This has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.gov

Another area of innovation is the development of efficient and stereoselective ring-closing reactions. A notable example is the regio- and stereoselective 7-endo cyclization through haloetherification for the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.govacs.org This method provides good yields and allows for the control of multiple stereocenters.

The development of novel catalytic systems is also at the forefront of innovation. For instance, Ni-Al co-catalyzed C-H cyclization has been used for the direct construction of 7-membered rings in tricyclic imidazoles, a strategy that could potentially be adapted for oxazepane synthesis. nih.gov Furthermore, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to be an effective method for constructing 1,4-benzodiazepine (B1214927) cores, which are structurally related to 1,4-oxazepanes. mdpi.com

The challenges and corresponding innovative solutions in the synthesis of 1,4-oxazepanes are summarized in the table below.

Table 3: Challenges and Innovations in 1,4-Oxazepane Synthesis

| Challenge | Innovative Solution(s) |

|---|---|

| Unfavorable kinetics and thermodynamics of 7-membered ring formation | - High-dilution techniques- Template-assisted synthesis- Ring-closing metathesis |

| Control of stereochemistry | - Asymmetric catalysis (chiral Brønsted acids, organocatalysts)- Use of chiral auxiliaries- Stereoselective cyclization reactions (e.g., haloetherification) nih.govacs.org |

| Limited availability of functionalized starting materials | - Development of novel synthetic routes to precursors- Polymer-supported synthesis for diversification nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 5-Methyl-1,4-oxazepane (B2768297) hydrochloride, the presence of a chiral center at the C5 position renders the protons on the ring's methylene (B1212753) groups (C2, C3, C6, and C7) diastereotopic. This means that the two protons on each of these carbons are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a distinct multiplet due to coupling with each other (geminal coupling) and with protons on adjacent atoms (vicinal coupling).

The proton at the C5 position would appear as a multiplet due to coupling with the protons of the adjacent methyl group and the C6 methylene group. The methyl group protons would theoretically appear as a doublet, resulting from coupling to the single proton at C5. The protonated amine (NH₂⁺) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methyl-1,4-oxazepane hydrochloride Note: The following chemical shifts (δ) and coupling constants (J) are predicted based on the chemical structure. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling (J Hz) |

| CH₃ | ~1.3-1.5 | d (doublet) | ~6-7 |

| H-C5 | ~3.4-3.6 | m (multiplet) | - |

| H-C6a/H-C6b | ~2.0-2.4 | m (multiplet) | - |

| H-C3a/H-C3b | ~3.2-3.5 | m (multiplet) | - |

| H-C2a/H-C2b | ~4.0-4.3 | m (multiplet) | - |

| H-C7a/H-C7b | ~3.8-4.1 | m (multiplet) | - |

| NH₂⁺ | Variable | br s (broad singlet) | - |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, the chiral center at C5 makes all six carbon atoms in the molecule chemically distinct. Therefore, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum. Carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and will appear at a lower field (higher ppm values). The C-O carbons (C2, C7) are expected to be the most downfield, followed by the C-N carbons (C3, C5). The remaining ring carbon (C6) and the methyl carbon will appear at the highest field (lowest ppm values). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The following chemical shifts (δ) are predicted based on the chemical structure. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | ~15-20 |

| C6 | ~30-35 |

| C3 | ~45-50 |

| C5 | ~55-60 |

| C7 | ~65-70 |

| C2 | ~70-75 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically through two or three bonds. For 5-Methyl-1,4-oxazepane, COSY would show correlations between vicinal protons, confirming the -CH₂-CH₂-O-, -CH₂-CH₂-N-, and -N-CH(CH₃)-CH₂- connectivity within the seven-membered ring. A key correlation would be observed between the C5 methine proton and the C5 methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of each carbon resonance based on the corresponding proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for piecing together the molecular skeleton. For instance, the protons of the methyl group would show a correlation to the C5 and C6 carbons, confirming the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is instrumental in determining the three-dimensional structure and preferred conformation of the flexible oxazepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically within 5 parts per million). This precision allows for the determination of the exact elemental formula of the compound. nih.gov The free base of the title compound has the formula C₆H₁₃NO. In the mass spectrometer, it would typically be observed as the protonated molecule, [M+H]⁺, with the elemental formula [C₆H₁₄NO]⁺. The calculated exact mass for this ion is 116.10754 Da. An experimental HRMS measurement matching this value would unequivocally confirm the elemental composition, distinguishing it from other potential isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. unipd.it It is an essential tool for assessing the purity of a compound and analyzing complex mixtures.

In a typical LC-MS analysis of a this compound sample, the LC system (e.g., HPLC or UPLC) would first separate the target compound from any impurities, such as starting materials, reagents, or byproducts from the synthesis. lcms.cznih.gov The eluent from the chromatography column then flows into the mass spectrometer. The MS detector would be set to monitor for the mass-to-charge ratio of the protonated molecule (m/z 116.1). The resulting chromatogram would show a peak at a specific retention time corresponding to the compound. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all detected peaks in the chromatogram. This method provides a highly accurate assessment of the sample's purity.

Investigation of Biological Activity and Mechanistic Insights

Evaluation of Antimicrobial Properties of 5-Methyl-1,4-Oxazepane (B2768297) Hydrochloride Derivatives in In Vitro Models

The antimicrobial potential of oxazepane derivatives has been a subject of significant scientific inquiry. These compounds have been systematically evaluated against a spectrum of microbial pathogens, including both bacteria and fungi, to determine their efficacy and spectrum of activity.

Derivatives of the oxazepine and oxazepane core structure have demonstrated notable antibacterial activity against Gram-positive bacteria. nih.govnih.gov In various studies, these compounds were tested against pathogenic strains such as Staphylococcus aureus, a common cause of skin and soft tissue infections.

One study investigating newly synthesized 1,3-oxazepine-4,7-dione derivatives reported significant zones of inhibition against S. aureus. For instance, a specific derivative, identified as compound F10 in the study, produced an inhibition zone of 30 mm, indicating a high level of antibacterial efficacy compared to a standard antibiotic. nih.gov The well diffusion method is a standard technique used to assess this activity, where the diameter of the zone with no bacterial growth around the tested compound indicates its potency. nih.govnih.gov Another study highlighted that their synthesized compounds inhibited the growth of S. aureus, producing inhibition zones ranging from 8 to 9 mm.

| Bacterial Strain | Derivative Type | Observed Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 1,3-Oxazepane-4,7-dione derivative (F10) | 30 mm | nih.gov |

| Staphylococcus aureus ATCC 6538 | 1,3-Oxazol-5(4H)-one derivative | 8 mm | |

| Bacillus subtilis ATCC 6683 | 1,3-Oxazol-5(4H)-one derivative | 9 mm |

The efficacy of oxazepane derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies have demonstrated the activity of these compounds against Escherichia coli, a versatile pathogen responsible for a range of infections. nih.govnih.gov

Using the well diffusion method, researchers found that newly synthesized oxazepine derivatives exhibited measurable antibacterial effects. nih.gov For example, a compound designated as F6 showed an inhibition zone of 18 mm against E. coli. nih.gov The heterocyclic derivatives of 1,3-oxazepines have also been shown to be active against E. coli and Pseudomonas aeruginosa, with their efficacy quantified by minimal inhibitory concentrations (MICs). nih.gov

| Bacterial Strain | Derivative Type | Observed Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| Escherichia coli | 1,3-Oxazepine derivative | Noticeable Activity | nih.gov |

| Escherichia coli | 1,3-Oxazepane-4,7-dione derivative (F6) | 18 mm | nih.gov |

In addition to antibacterial properties, certain analogues of 5-Methyl-1,4-oxazepane have been investigated for their antifungal potential. Research into Sordaricin analogues incorporating a 6-methoxy-7-methyl-1,4-oxazepane moiety revealed potent in vitro antifungal activity. uobaghdad.edu.iq

Specifically, the N-(2-methylpropenyl) derivative of this class of compounds was found to be highly effective. This particular analogue demonstrated a significant Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Candida albicans, a prevalent fungal pathogen in humans. uobaghdad.edu.iq This finding underscores the potential for developing oxazepane-based compounds as effective antifungal agents.

The precise mechanisms through which oxazepane derivatives exert their antimicrobial effects are a subject of ongoing research. However, based on the structure of these heterocyclic compounds and studies of similar antimicrobial agents, several mechanisms have been proposed. One potential mode of action is the inhibition of cell membrane function. This could involve the disruption of the membrane's structural integrity or interference with essential membrane-bound proteins, leading to cell death. Other proposed mechanisms for heterocyclic compounds in general include the inhibition of crucial metabolic pathways, such as folate metabolism or nucleic acid synthesis, which are vital for microbial survival and proliferation. researchgate.net For certain oxazepane derivatives prepared from the reaction of a Schiff base with succinic anhydride (B1165640), their high inhibitory action against both S. aureus and E. coli suggests a mechanism that effectively targets both Gram-positive and Gram-negative bacteria. nih.gov

Enzyme Modulation and Inhibition Studies of 5-Methyl-1,4-Oxazepane Hydrochloride Analogues in Biochemical Assays

The therapeutic potential of heterocyclic compounds like oxazepane derivatives is not limited to direct antimicrobial action but also includes their ability to modulate the activity of specific enzymes involved in pathological processes.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a recognized strategy for combating such infections. While various heterocyclic compounds, such as 1,3,4-oxadiazoles and benzothiazoles, have been extensively studied and identified as potent urease inhibitors, specific research on the urease inhibitory potential of this compound analogues is not extensively documented in the available scientific literature. nih.gov Further investigation is required to determine if this specific class of oxazepane derivatives shares the urease-inhibiting properties of other heterocyclic structures.

Receptor Binding and Neurotransmitter System Modulation for 1,4-Oxazepane (B1358080) Scaffolds

The 1,4-oxazepane scaffold is of interest for its potential interaction with monoamine transporters, which are key targets for the treatment of depression and other neurological disorders. These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are responsible for the reuptake of neurotransmitters from the synaptic cleft. drugbank.com While specific binding affinity data (Ki values) for this compound at these transporters are not detailed in published studies, related derivatives are noted for their potential as monoamine reuptake inhibitors. drugbank.com The affinity of a compound for these transporters is a crucial determinant of its pharmacological profile. For context, the binding affinities of various compounds are determined through radioligand binding assays, which measure the displacement of a specific radiolabeled ligand from the transporter. mdpi.com

A comprehensive understanding of a compound's activity requires profiling its binding against a panel of receptors and transporters. In vitro assays using cell lines expressing specific human transporters (hSERT, hNET, hDAT) are standard methods for determining binding affinity and selectivity. mdpi.com For the 1,4-oxazepane scaffold, detailed in vitro ligand-receptor interaction profiles are not extensively published. Such studies would be necessary to elucidate the specific selectivity profile of compounds like this compound and to understand its potential effects on the central nervous system. The interaction of ligands with these transporters is complex, involving specific binding pockets and potential allosteric sites that can modulate affinity and function. nih.govnih.govnih.gov

Antiproliferative Effects of Oxazepane Derivatives in Cancer Cell Lines

While data on this compound is scarce, broader research into oxazepine and related heterocyclic derivatives has revealed significant antiproliferative properties against various cancer cell lines. These studies provide a basis for the potential investigation of the 1,4-oxazepane scaffold in oncology.

For instance, a series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f] nih.govnih.govoxazepine derivatives were evaluated as novel anti-tumor agents. One compound, decorated with a methyl group, demonstrated superior antiproliferative activity against the SW620 human colorectal cancer cell line with an IC₅₀ value of 0.86 μM. nih.gov This compound also showed inhibitory effects on HCT116 and CT26 colorectal cancer cells with IC₅₀ values of 0.96 μM and 1.71 μM, respectively, and was found to induce cell cycle arrest and apoptosis. nih.gov

Similarly, novel 1-Oxa-4-azaspironenone derivatives, which contain a related heterocyclic core, have shown potent activity. Compound 6d had a strong effect on the A549 human lung cancer cell line (IC₅₀ of 0.26 μM), compound 8d was highly cytotoxic to the MDA-MB-231 breast cancer cell line (IC₅₀ of 0.10 μM), and compound 6b was most active against the HeLa human cervical cancer cell line (IC₅₀ of 0.18 μM). nih.gov Furthermore, studies on 1,4-benzodiazepine (B1214927) derivatives, which share some structural similarities, have also reported antiproliferative effects on various tumor cells. researchgate.net

These findings suggest that the broader class of oxazepine-containing heterocyclic compounds warrants further investigation as potential anticancer agents.

Below is a table summarizing the antiproliferative activities of selected oxazepine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| 1,2,4-Triazoline-fused Dibenzo[b,f] nih.govnih.govoxazepine | Methyl-substituted derivative | SW620 | Colorectal Cancer | 0.86 | nih.gov |

| 1,2,4-Triazoline-fused Dibenzo[b,f] nih.govnih.govoxazepine | Methyl-substituted derivative | HCT116 | Colorectal Cancer | 0.96 | nih.gov |

| 1,2,4-Triazoline-fused Dibenzo[b,f] nih.govnih.govoxazepine | Methyl-substituted derivative | CT26 | Colorectal Cancer (Murine) | 1.71 | nih.gov |

| 1-Oxa-4-azaspironenone | Compound 6d | A549 | Lung Cancer | 0.26 | nih.gov |

| 1-Oxa-4-azaspironenone | Compound 8d | MDA-MB-231 | Breast Cancer | 0.10 | nih.gov |

| 1-Oxa-4-azaspironenone | Compound 6b | HeLa | Cervical Cancer | 0.18 | nih.gov |

Antioxidant and Anti-inflammatory Potential of Related Heterocycles in In Vitro Models

Heterocyclic compounds, particularly those incorporating nitrogen and oxygen atoms, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govmdpi.com Seven-membered heterocyclic systems, which include the 1,4-oxazepane core, are recognized as important drug scaffolds. nih.gov Research into related heterocyclic structures has revealed significant potential for antioxidant and anti-inflammatory action in various in vitro models. These studies provide a foundational understanding of the possible biological activities of this class of compounds.

The anti-inflammatory properties of various nitrogen- and oxygen-containing heterocycles have been evaluated through their ability to inhibit key inflammatory mediators and enzymes. For instance, certain aza-heterocycles have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. acs.org In one study, a compound incorporating morpholine (B109124) and triazine moieties (Compound 6) exhibited a half-maximal inhibitory concentration (IC50) for COX-2 of 20 nM. acs.org Similarly, pyrimidine (B1678525) derivatives have been shown to potently suppress COX-2 activity, with some compounds achieving IC50 values as low as 0.04 µmol, comparable to the standard drug celecoxib. nih.gov

Further investigations into other heterocyclic systems have shown significant inhibition of pro-inflammatory mediators. researchgate.net Certain novel naphthalimide-1,2,3-triazole hybrids displayed in vitro anti-inflammatory inhibition of 95.25%, a level comparable to the reference drug diclofenac (B195802) sodium. nih.gov The mechanism for some of these related compounds involves a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibition of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov For example, specific benzimidazole (B57391) and indole (B1671886) derivatives demonstrated potent iNOS inhibition with IC50 values in the range of 0.41–0.61 µM. researchgate.net Research on oxazepane derivatives has also confirmed their potential, with some compounds showing potent anti-inflammatory effects in in vitro assays. nih.gov

In addition to anti-inflammatory effects, the antioxidant capacity of related heterocyclic compounds has been extensively studied using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method for evaluating this potential. nih.govmdpi.com A 1,3,4-oxadiazole (B1194373) derivative, Ox-6f, demonstrated excellent antioxidant activity with an IC50 value of 25.35 µg/mL in the DPPH assay, compared to ascorbic acid (IC50 = 6.13 µg/mL). nih.gov Other studies have explored different antioxidant mechanisms. Naringin, a flavonoid, showed strong DPPH radical scavenging activity (IC50 of 46.3 µg/mL) and also exhibited nitric oxide (NO) scavenging ability with an IC50 of 115.3 µg/mL. mdpi.com The evaluation of various heterocyclic structures in these assays helps to establish a structure-activity relationship, suggesting that the specific arrangement of heteroatoms and substituent groups plays a crucial role in their antioxidant and anti-inflammatory profiles.

The following table summarizes the in vitro antioxidant and anti-inflammatory findings for several heterocyclic compounds related to the 1,4-oxazepane structure.

| Compound/Derivative Class | In Vitro Model/Assay | Key Findings | Reference Standard |

|---|---|---|---|

| Aza-heterocycle (Compound 6) | COX-2 Enzyme Inhibition Assay | IC50 = 20 nM | Not specified |

| Pyrimidine Derivative (Compound 6) | COX-2 Enzyme Inhibition Assay | IC50 = 0.04 ± 0.02 µmol | Celecoxib (IC50 = 0.04 ± 0.01 µmol) |

| Benzimidazole/Indole Derivative (Compound 15c) | iNOS Inhibition Assay | IC50 = 0.41 µM | Celecoxib (IC50 = 0.48 µM) |

| Naphthalimide-1,2,3-triazole (Compound 32) | Protein Denaturation Inhibition | 95.25% inhibition | Diclofenac Sodium (97.89% inhibition) |

| 1,3,4-Oxadiazole Derivative (Ox-6f) | DPPH Radical Scavenging Assay | IC50 = 25.35 µg/mL | Ascorbic Acid (IC50 = 6.13 µg/mL) |

| 1,3,4-Oxadiazole Derivative (Ox-6f) | Heat-Induced Albumin Denaturation | 74.16% inhibition | Ibuprofen (84.31% inhibition) |

| Naringin | DPPH Radical Scavenging Assay | IC50 = 46.3 ± 0.001 µg/mL | Ascorbic Acid (IC50 = 44.3 ± 0.002 µg/mL) |

| Naringin | Nitric Oxide (NO) Scavenging Assay | IC50 = 115.3 ± 0.001 µg/mL | Ascorbic Acid (IC50 = 123.3 ± 0.002 µg/mL) |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity in 5-Methyl-1,4-Oxazepane (B2768297) Hydrochloride Derivatives

The biological activity of derivatives based on the 1,4-oxazepane (B1358080) scaffold is highly dependent on the nature and position of various substituents. The core structure itself serves as a versatile template, and modifications at several key positions have been shown to dictate the resulting pharmacological profile.

Research into related 1,4-oxazepane structures has identified several critical determinants for biological activity:

Substitution on the Nitrogen (N-4): The nitrogen atom at the 4-position is a common site for modification. In a series of 2,4-disubstituted 1,4-oxazepanes developed as dopamine (B1211576) D4 receptor ligands, the substituent on this nitrogen was crucial for affinity. researchgate.net Altering this position can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Ring Functionalization: The introduction of functional groups onto the oxazepane ring itself can impart specific biological activities. For instance, the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives yielded compounds with broad-spectrum anticonvulsant properties. nih.gov In this case, the cyclic imide and N-CO-C-N pharmacophoric groups hybridized into the seven-membered ring were essential for the observed activity. nih.gov

Substitution on Carbon Atoms: Modifications on the carbon backbone, such as the methyl group at the C-5 position in the titular compound, influence the molecule's stereochemistry and lipophilicity. Other studies on 3- and 5-imino analogs of oxazepane, which were evaluated as inhibitors of nitric oxide synthases, demonstrate that functionalization at these positions is a viable strategy for generating potent and selective inhibitors. stevens.edunih.gov

The following table summarizes hypothetical SAR insights for the 5-Methyl-1,4-oxazepane scaffold based on findings from related analogues.

| Position of Modification | Type of Substitution | Anticipated Impact on Biological Activity | Reference Example Class |

|---|---|---|---|

| N-4 (Nitrogen) | Arylalkyl groups (e.g., p-chlorobenzyl) | Modulates affinity for specific receptors, such as dopamine D4. researchgate.net | 2,4-disubstituted 1,4-oxazepanes researchgate.net |

| C-3, C-5 | Imino (=NH) group | Can confer inhibitory activity against enzymes like nitric oxide synthase. stevens.edu | 3- and 5-imino oxazepanes stevens.edu |

| C-5 | Methyl (CH₃) group | Introduces a chiral center, potentially leading to stereospecific interactions. | 5-Methyl-1,4-oxazepane |

| C-6 | Amino (NH₂) and dione (B5365651) (=O) groups | Creates a cyclic imide pharmacophore, leading to anticonvulsant activity. nih.gov | 6-amino-1,4-oxazepane-3,5-diones nih.gov |

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry is a critical factor in the interaction between a drug and its biological target. nih.gov The presence of a methyl group at the C-5 position of 5-Methyl-1,4-oxazepane introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Methyl-1,4-oxazepane and (S)-5-Methyl-1,4-oxazepane.

The spatial arrangement of atoms can dramatically influence pharmacological properties, including potency, selectivity, and metabolism. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. This can lead to one enantiomer (the eutomer) having significantly higher desired activity than the other (the distomer). nih.gov

Studies involving the synthesis of chiral 1,4-oxazepane-5-carboxylic acids have highlighted the practical challenges and importance of stereochemistry, as reactions often yield mixtures of diastereomers that require careful separation and characterization. rsc.org While specific comparative studies on the enantiomers of 5-Methyl-1,4-oxazepane are not widely published, established principles of medicinal chemistry strongly suggest that its biological efficacy and selectivity would be stereodependent. Differences in activity could arise from:

Target Binding: One enantiomer may fit more precisely into the binding site of a target protein, leading to a more stable and effective interaction.

Metabolism: Enzymes responsible for drug metabolism may process one enantiomer more rapidly than the other.

Uptake and Distribution: Stereochemistry can affect how a molecule is absorbed and distributed throughout the body, potentially through stereospecific transport systems. nih.gov

Therefore, the development of any biologically active agent based on this scaffold would necessitate the separation and individual evaluation of its stereoisomers to identify the more potent and selective candidate. nih.gov

Design Principles for Novel Oxazepane Analogues with Enhanced Potency

Scaffold Hopping and Core Modification: This involves replacing the central oxazepane core with a different but structurally related scaffold to explore new chemical space and intellectual property. nih.gov However, within the oxazepane framework, modifications often involve creating fused-ring systems, such as the 2,3,4,5-tetrahydrobenzo[f] nih.govmolport.comoxazepines, which were designed using computer-aided methods to inhibit the PEX14–PEX5 protein-protein interface. acs.org

Pharmacophore Hybridization: This strategy involves incorporating known pharmacophoric elements from other active drugs into the oxazepane scaffold. This was successfully applied in the design of 6-amino-1,4-oxazepane-3,5-dione derivatives, which combined a cyclic imide group (a known anticonvulsant pharmacophore) with the seven-membered ring to create novel anticonvulsants. nih.gov

Structure-Based and Computer-Aided Drug Design (CADD): When the three-dimensional structure of a biological target is known, CADD can be employed to design ligands that fit precisely into the binding site. This approach was used to develop substituted 2,3,4,5-tetrahydrobenzo[f] nih.govmolport.comoxazepines as potential trypanocidal agents. acs.org Virtual screening of compound libraries based on the oxazepane scaffold is another powerful tool for identifying new hit compounds.

Systematic SAR Exploration: A fundamental principle is the systematic modification of the lead compound at various positions. For a 5-Methyl-1,4-oxazepane lead, this would involve synthesizing analogues with different substituents at the N-4 position, exploring alternative alkyl or functional groups at the C-5 position, and adding substituents to other available positions on the carbon backbone to probe the target's binding site.

Bioisosteric Replacements within the 5-Methyl-1,4-Oxazepane Framework

Bioisosteric replacement is a strategy used to swap one atom or group of atoms with another that possesses similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. researchgate.net The 5-Methyl-1,4-oxazepane framework offers several opportunities for such modifications.

Ring Heteroatom Replacement: The oxygen atom at the 1-position or the nitrogen atom at the 4-position can be replaced. A clear example of this is seen in studies where the oxazepane ring was compared to its thiazepane (sulfur replacing oxygen) and diazepane (nitrogen replacing oxygen) counterparts as inhibitors of nitric oxide synthase. stevens.edunih.gov In that specific series, the thiazepane analogue proved to be the most potent inhibitor, demonstrating the significant impact of heteroatom substitution. stevens.edu

Methyl Group Replacement: The C-5 methyl group is a classic target for bioisosteric replacement to modulate lipophilicity, metabolic stability, and size.

Framework Replacement: The entire saturated 1,4-oxazepane ring could be considered a bioisostere for other cyclic systems, depending on the target and desired conformation.

The following interactive table details potential bioisosteric replacements for different parts of the 5-Methyl-1,4-oxazepane structure.

| Original Group/Atom | Position | Potential Bioisosteric Replacement(s) | Potential Outcome(s) |

|---|---|---|---|

| -O- (ether) | 1 | -S- (thioether), -NH-, -CH₂- | Alters ring geometry, polarity, and hydrogen bonding capacity. stevens.edu |

| -NH- (amine) | 4 | -O-, -CH₂- | Removes basic center, alters polarity and hydrogen bonding. |

| -CH₃ (methyl) | 5 | -Cl, -Br, -OH, -NH₂, -CF₃, cyclopropyl | Modifies size, lipophilicity, polarity, and metabolic stability. |

| -CH₂- (methylene) | Ring Carbons | -C=O (carbonyl), -CF₂- | Introduces polarity, alters conformation and metabolic stability. |

Pharmacophore Identification and Optimization for Target-Specific Interactions

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Identifying and optimizing this pharmacophore is key to enhancing target-specific interactions. dovepress.com

For the 1,4-oxazepane class, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been performed to build such models. In the development of dopamine D4 receptor ligands, a 3D-QSAR analysis identified key regions around the molecule that are important for affinity. researchgate.net The model highlighted the significance of the spatial arrangement of two benzene (B151609) ring systems and the aliphatic amine of the 1,4-oxazepane ring. researchgate.net

Based on the structure of 5-Methyl-1,4-oxazepane, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor: The oxygen atom at the 1-position.

Basic/Cationic Center/Hydrogen Bond Donor: The nitrogen atom at the 4-position, which would be protonated at physiological pH.

Hydrophobic/Lipophilic Feature: The methyl group at the C-5 position and the ethylene/propylene carbon backbone.

Optimization based on such a model would involve several steps:

Feature Refinement: Synthesizing analogues that systematically modify each pharmacophoric feature to confirm its importance. For example, replacing the N-4 hydrogen with a methyl group would test the necessity of the hydrogen bond donor capability.

Spatial Optimization: Altering the distances between pharmacophoric features. This can be achieved by using different ring sizes or by introducing rigid linkers to lock the conformation.

Addition of New Features: Introducing new functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) at various positions on the scaffold to probe for additional favorable interactions with the target protein.

Through iterative cycles of design, synthesis, and biological testing guided by a pharmacophore model, novel analogues with enhanced potency and selectivity can be developed. dovepress.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Conformer Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. nih.gov Methods like Density Functional Theory (DFT) are employed to calculate electronic properties and explore the conformational landscape of molecules. ijnc.ir

For 5-Methyl-1,4-oxazepane (B2768297), a key aspect is to determine its most stable three-dimensional structures, or conformers. The seven-membered oxazepane ring is highly flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. Quantum chemical calculations can predict the relative energies of these conformers, allowing for the identification of the most populated states under physiological conditions. This distribution is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. Furthermore, these calculations provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for assessing the molecule's reactivity and stability. ijnc.ir

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. rdd.edu.iqnih.gov

Prediction of Binding Affinities and Modes

Molecular docking simulations for 5-Methyl-1,4-oxazepane hydrochloride would involve placing the molecule into the binding site of a relevant biological target. The simulation algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, each of which is assigned a score based on a scoring function. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The final output provides a predicted binding mode, which is the most likely three-dimensional arrangement of the ligand-target complex. This information is critical for understanding the mechanism of action and for the rational design of more potent analogs. researchgate.net

Identification of Key Interacting Residues

Beyond predicting the binding pose, docking studies are invaluable for identifying the specific amino acid residues within the target protein that form key interactions with the ligand. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, key interactions would likely involve the protonated amine, the ether oxygen, and the methyl group. Identifying these interacting residues helps to explain the structural basis for binding and provides a roadmap for modifying the ligand to enhance affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.commdpi.com An MD simulation of the this compound-target complex, placed in a simulated physiological environment (water, ions), would reveal the stability of the predicted binding pose. mdpi.com

By tracking the atomic coordinates over nanoseconds or even microseconds, MD simulations can assess the flexibility of both the ligand and the protein binding site. researchgate.net This allows researchers to confirm whether the key interactions identified in docking are maintained over time. Analysis of the simulation trajectory can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, which accounts for both enthalpic and entropic contributions. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netjaptronline.com In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds that are likely to fail later in development. nih.gov

For this compound, various computational models can predict key ADME parameters based on its chemical structure. These models estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes.

| Predicted Property | Value | Interpretation |

| Aqueous Solubility | LogS | Predicts how well the compound dissolves in water. |

| Intestinal Absorption | % HIA | Estimates the percentage of the compound absorbed from the gut. |

| BBB Penetration | LogBB | Predicts the ability of the compound to cross the blood-brain barrier. |

| CYP450 Inhibition | Yes/No | Predicts if the compound is likely to inhibit major metabolic enzymes. |

| Plasma Protein Binding | % Bound | Estimates the extent to which the compound will bind to proteins in the blood. |

This table is illustrative. Actual values would be generated using specific ADME prediction software.

Ligand Efficiency and Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on empirical rules derived from the analysis of successful oral drugs, such as Lipinski's Rule of Five. These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms). It is a useful tool for optimizing lead compounds, as it helps to identify molecules that achieve high potency with a minimal number of atoms, which often correlates with better ADME properties. Assessing the drug-likeness and ligand efficiency of this compound provides an early indication of its potential as a starting point for a drug discovery program. researchgate.net

De Novo Drug Design Approaches Utilizing the Oxazepane Scaffold

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties, starting from a basic molecular scaffold or even individual atoms. nih.govresearchgate.net This approach is particularly useful for exploring new chemical space and creating compounds with unique structures and potentially improved properties compared to existing drugs.

The oxazepane scaffold, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, represents a versatile starting point for de novo drug design. Its three-dimensional structure and the presence of heteroatoms provide opportunities for introducing a wide range of chemical substituents to modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

Modern de novo design methodologies often leverage sophisticated computational tools, including those based on artificial intelligence and machine learning. nih.gov For instance, generative models can be trained on large databases of known molecules to learn the rules of chemical bonding and structure. These models can then be used to generate novel molecules based on a given scaffold, such as 5-Methyl-1,4-oxazepane.

One such approach is scaffold-based molecular generation, where a core structure is provided, and the algorithm adds side chains and functional groups to create a library of new compounds. arxiv.org For example, using the 5-Methyl-1,4-oxazepane scaffold, a generative model could be tasked with adding substituents that are predicted to enhance binding to a specific CNS target, while simultaneously optimizing for properties like BBB permeability.

The general workflow for a de novo design project utilizing the oxazepane scaffold would typically involve the following steps:

Scaffold Selection: The 5-Methyl-1,4-oxazepane scaffold is chosen as the starting point.

Target Identification: A specific biological target (e.g., a receptor or enzyme in the CNS) is identified.

Generative Modeling: A computational model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), is used to "grow" new molecules from the oxazepane scaffold. nih.gov This process can be guided by a set of desired properties, such as predicted binding affinity to the target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Virtual Screening and Scoring: The generated molecules are then computationally evaluated (scored) for their predicted activity against the target and their drug-like properties.

Selection of Candidates: The most promising virtual compounds are selected for chemical synthesis and subsequent experimental validation.

This iterative process of computational design, synthesis, and testing allows for the rapid exploration of novel chemical entities based on the oxazepane scaffold, potentially leading to the discovery of new drug candidates for a variety of therapeutic applications.

In Vitro and Preclinical Metabolic Pathway Elucidation

Identification and Characterization of Metabolites of Oxazepane Derivatives in In Vitro Systems (e.g., Liver Microsomes)

There is no specific information available in the reviewed scientific literature regarding the in vitro metabolism of 5-Methyl-1,4-oxazepane (B2768297) hydrochloride using systems such as human or animal liver microsomes. admescope.combldpharm.com While liver microsomes are a standard in vitro tool for predicting the metabolic fate of new chemical entities by identifying products of oxidative metabolism, studies detailing the specific metabolites of 5-Methyl-1,4-oxazepane hydrochloride have not been published. researchgate.net Research on other complex molecules containing an oxazepine or benzoxazepine moiety sometimes includes metabolic profiling, but these findings are specific to the larger, more complex parent drug and cannot be extrapolated to the simpler 5-Methyl-1,4-oxazepane structure. nih.govinsmed.com

Metabolite Synthesis for Structural Confirmation and Reference Standards

No publications were found that describe the chemical synthesis of potential metabolites of this compound. The synthesis of authentic metabolite standards is a crucial step for confirming the structure of metabolites identified in biological matrices and for their quantification in metabolic stability or pharmacokinetic studies. researchgate.net However, without prior identification of the actual metabolites, such synthetic work has not been undertaken or reported for this specific compound.

Biotransformation Pathways in Non-Human Animal Models (e.g., rat, rabbit)

There is a lack of published data on the biotransformation of this compound in any non-human animal models, such as rats or rabbits. In vivo studies in preclinical species are essential for understanding the complete metabolic profile of a compound, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. researchgate.net While general principles of xenobiotic metabolism are well-understood, the specific biotransformation pathways for this compound remain uninvestigated in the available literature.

Analytical Methods for Metabolite Detection and Quantification (e.g., HPLC-MS/MS)

No specific analytical methods for the detection and quantification of this compound metabolites have been reported. Although techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for metabolite profiling and quantification, their application requires knowledge of the potential metabolites' chemical structures and properties. nih.govnih.govresearchgate.net The development and validation of such methods are contingent on the initial identification of metabolites, which, as noted, has not been published for this compound. azolifesciences.comresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Complex Oxazepane Architectures

The synthesis of structurally diverse and complex oxazepane architectures is fundamental to exploring their structure-activity relationships (SAR). Future efforts should focus on moving beyond traditional synthetic routes to more efficient and versatile methodologies.

One promising area is the advancement of multicomponent reactions (MCRs) . MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is an efficient strategy for generating diverse chemical libraries. researchgate.net The development of novel isocyanide-based MCRs could lead to the one-pot synthesis of unique bis-heterocyclic scaffolds incorporating the oxazepane ring, such as oxazepine-quinazolinone derivatives. nih.gov

Another key avenue is the refinement of solid-phase synthesis . The use of polymer supports, such as Wang resin, has been demonstrated for the preparation of chiral 1,4-oxazepane-5-carboxylic acids from homoserine. nih.govrsc.orgresearchgate.net Future work could expand this approach to create a wider range of stereochemically defined oxazepanes, which is crucial for optimizing interactions with chiral biological targets like receptors and enzymes. nih.govrsc.orgresearchgate.net

Furthermore, developing methodologies for creating fused and spirocyclic oxazepane systems will be critical. These more rigid and conformationally constrained analogues can provide valuable insights into the bioactive conformation required for target engagement and may lead to compounds with improved selectivity and potency.

| Synthetic Strategy | Description | Potential Advantages | References |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High efficiency, atom economy, rapid generation of chemical diversity. | researchgate.netnih.gov |

| Solid-Phase Synthesis | Synthesis of compounds on a polymer support, facilitating purification. | Simplified purification, potential for automation, access to chiral compounds. | nih.govrsc.orgresearchgate.net |

| Intramolecular Cyclization | Formation of the oxazepane ring via intramolecular bond formation (e.g., C-N coupling). | Control over ring formation, access to specific substitution patterns. | mdpi.com |

| Cycloaddition Reactions | Reactions involving the formation of a cyclic product from two or more unsaturated molecules. | Efficient construction of the seven-membered ring. | medipol.edu.tr |

Exploration of New Biological Targets and Pathways for 5-Methyl-1,4-Oxazepane (B2768297) Hydrochloride Analogues

While the biological activities of 5-Methyl-1,4-oxazepane hydrochloride itself are not extensively documented, related oxazepane and benzoxazepine derivatives have shown activity against several targets, suggesting promising avenues for exploration.

Analogues have been investigated as ligands for central nervous system (CNS) targets. For instance, new series of 1,4-oxazepane (B1358080) derivatives have been synthesized and evaluated as selective dopamine (B1211576) D4 receptor ligands , which are of interest for their potential as antipsychotic agents without the extrapyramidal side effects common to older drugs. acs.org

Another key area is the modulation of glutamate (B1630785) receptors. Benzoxazepine derivatives have been studied as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) , a target implicated in various neurological and psychiatric disorders. nih.gov Future research could focus on designing 1,4-oxazepane analogues that selectively modulate different subtypes of glutamate receptors.

Additionally, the oxazepane scaffold could be used to develop inhibitors for other enzyme classes. For example, 3- and 5-imino analogues of oxazepane have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS) , suggesting potential applications in inflammatory conditions. nih.gov The broad biological activities reported for oxazepane derivatives, including anti-inflammatory, antimicrobial, and antiepileptic effects, indicate that systematic screening against a wide range of biological targets is warranted. nih.govresearchgate.netresearchgate.net

| Potential Biological Target Class | Specific Example | Therapeutic Area | References |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D4 Receptor | Schizophrenia | acs.org |

| G-Protein Coupled Receptors (GPCRs) | Metabotropic Glutamate Receptor 5 (mGluR5) | Neurological and Psychiatric Disorders | nih.gov |

| Enzymes | Nitric Oxide Synthase (NOS) | Inflammation | nih.gov |

| Ion Channels | (Hypothetical) | Epilepsy, Pain | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Oxazepane Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and can be powerfully applied to the exploration of oxazepanes. mednexus.orgresearchgate.net These computational tools can accelerate the design-synthesize-test cycle and improve the probability of success. astrazeneca.comnih.gov

De novo drug design algorithms can generate novel oxazepane structures with desired properties. researchgate.net By combining generative models with predictive algorithms, researchers can create virtual libraries of compounds optimized for binding to a specific biological target while also possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Predictive modeling using techniques like graph neural networks can screen vast virtual libraries of oxazepane derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles, thereby prioritizing the most promising candidates for synthesis. astrazeneca.com This in silico screening significantly reduces the time and cost associated with high-throughput screening of physical compounds. nih.gov

Furthermore, AI can be used for target identification and validation . By analyzing large biological datasets, AI algorithms can identify novel protein targets or pathways that may be modulated by oxazepane-based compounds, opening up entirely new therapeutic applications. mednexus.org

Advanced In Vivo Preclinical Studies in Animal Models

Once promising lead compounds are identified, rigorous preclinical evaluation in relevant animal models is essential. Future research should focus on comprehensive in vivo studies to understand the pharmacokinetic and pharmacodynamic profiles of novel this compound analogues.

Pharmacokinetic (PK) studies in species such as rodents and pigs are crucial to determine how the drug is absorbed, distributed, metabolized, and excreted. nih.govmdpi.comresearchgate.netmdpi.com These studies provide critical data on parameters like half-life, volume of distribution, and clearance, which are essential for designing future studies. mdpi.commdpi.com For example, pharmacokinetic modeling of the related compound oxazepam has been conducted in rats to understand its anticonvulsant effects. nih.gov

Following initial PK profiling, studies in disease-specific animal models are necessary to establish efficacy. For instance, if an analogue is designed as a dopamine D4 ligand for schizophrenia, it would need to be tested in established rodent models of psychosis. Similarly, analogues designed as anti-inflammatory agents could be evaluated in models of arthritis or inflammatory bowel disease. nih.gov

These studies should assess not only the therapeutic effect but also establish a clear relationship between drug exposure at the target site and the observed pharmacological response, guiding the design of potential clinical trials.

Covalent and Allosteric Modulators Derived from this compound

Exploring alternative modes of pharmacological action, such as allosteric and covalent modulation, represents a sophisticated frontier for oxazepane-based drug discovery.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. mdpi.com This can lead to more subtle and potentially safer pharmacological effects. mdpi.com The successful identification of benzoxazepine derivatives as positive allosteric modulators of mGluR5 provides a strong precedent. nih.gov Future work should involve screening this compound analogues for allosteric activity at a range of GPCRs and other receptors, such as the μ-opioid receptor. mssm.edufigshare.com

Covalent modulators form a permanent chemical bond with their target protein. nih.gov This approach can lead to prolonged duration of action and high potency. While historically viewed with caution, covalent drugs have seen a resurgence of interest. nih.gov The 1,4-oxazepane scaffold could be functionalized with a mildly reactive "warhead" group designed to form a covalent bond with a specific, non-catalytic cysteine or other nucleophilic residue on a target protein. This strategy could be particularly effective for challenging targets that have proven difficult to drug with traditional reversible inhibitors.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of novel oxazepane derivatives, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.

By treating cells or animal models with a lead compound and subsequently analyzing changes across these different biological layers, researchers can:

Confirm the mechanism of action: Verify that the compound engages its intended target and modulates the expected downstream pathways.